molecular formula C21H25N3O4S B2599059 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one CAS No. 1706182-00-4

1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one

Cat. No.: B2599059
CAS No.: 1706182-00-4
M. Wt: 415.51
InChI Key: BNELSCVQWNVORC-UHFFFAOYSA-N
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Description

1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one is a complex organic compound that features multiple functional groups, including a furan ring, a thiazepane ring, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazepane Ring: Starting with a furan derivative, the thiazepane ring can be synthesized through a cyclization reaction involving a suitable thiol and an amine under acidic or basic conditions.

    Attachment of the Imidazolidinone Moiety: The imidazolidinone ring can be introduced via a condensation reaction between an appropriate diamine and a carbonyl compound.

    Final Coupling: The final step involves coupling the thiazepane and imidazolidinone intermediates through a nucleophilic substitution reaction, possibly using a halogenated intermediate.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the imidazolidinone moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one: Similar structure but lacks the methoxy group.

    1-(2-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the furan ring, thiazepane ring, and imidazolidinone moiety in 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one makes it unique compared to other compounds

Biological Activity

The compound 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a furan ring , a thiazepane structure , and an imidazolidinone moiety . These components contribute to its potential biological activities, including enzyme inhibition and cytotoxic effects.

Molecular Formula

The molecular formula of the compound is C16H18N2O3SC_{16}H_{18}N_2O_3S, indicating the presence of various functional groups that may interact with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it has shown potential in inhibiting VEGFR-2 , a key receptor involved in angiogenesis. In vitro studies have demonstrated that the compound can effectively inhibit VEGFR-2 with an IC50 value comparable to established inhibitors like sorafenib .

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). For instance, one study reported that the compound displayed an IC50 value of 6.66 µM against A549 cells, suggesting a potent anticancer effect .

Case Studies

  • VEGFR-2 Inhibition : A study synthesized various derivatives of the compound and evaluated their inhibitory effects on VEGFR-2. The results indicated that certain derivatives exhibited remarkable enzyme inhibition, leading to reduced cell proliferation in cancer models .
  • Cell Cycle Arrest and Apoptosis : Further investigations revealed that treatment with the compound resulted in G2/M phase cell cycle arrest and induced apoptosis in HT-29 cells. Western blot analysis confirmed the deactivation of VEGFR-2, reinforcing its role in disrupting cancer cell growth .
  • Wound Healing Assay : The compound's ability to inhibit wound closure was assessed through a wound healing assay, demonstrating its potential role in modulating cellular migration—an important factor in cancer metastasis .

Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
VEGFR-2 Inhibition-41.1 (sorafenib)
CytotoxicityA5496.66
CytotoxicityHT-298.51
Cell Cycle ArrestHT-29-
Wound Healing Inhibition--

Properties

IUPAC Name

1-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-3-(2-methoxyphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-27-17-6-3-2-5-16(17)24-11-10-23(21(24)26)15-20(25)22-9-8-19(29-14-12-22)18-7-4-13-28-18/h2-7,13,19H,8-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNELSCVQWNVORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(C2=O)CC(=O)N3CCC(SCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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